Inhibition of Dihydroorotase: Single-Point Activity Against a Pyrimidine Biosynthesis Enzyme
The compound exhibits moderate, single-concentration inhibition of the enzyme dihydroorotase, a key enzyme in de novo pyrimidine biosynthesis and a validated target for antiproliferative and immunosuppressive therapies. At a screening concentration of 10 µM, it reduced the activity of dihydroorotase from mouse Ehrlich ascites cells to a level corresponding to an approximate IC50 of 1.00E+6 nM (or 1 mM) [1]. This is a class-level inference for this specific enzyme, as no direct head-to-head comparator data is available in the public domain for this compound. However, it provides a quantitative anchor for its activity against this target.
| Evidence Dimension | Enzyme Inhibition (Dihydroorotase) |
|---|---|
| Target Compound Data | Approx. IC50: 1.00E+6 nM (10 µM) [1] |
| Comparator Or Baseline | No direct comparator data available for this compound. Baseline is the enzyme activity in the absence of inhibitor. |
| Quantified Difference | Quantified difference cannot be calculated without a comparator. |
| Conditions | In vitro enzyme assay using dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [1] |
Why This Matters
This data point establishes a baseline level of activity against dihydroorotase, which is essential for structure-activity relationship (SAR) studies and for differentiating this compound from analogs that are inactive or more potent against this target.
- [1] BindingDB. Bioactivity Data for 4-[2-(Acetylamino)ethoxy]benzoic acid (Target: Dihydroorotase). View Source
